Vicagrel

Overview

Description

Vicagrel is a novel antiplatelet prodrug designed to overcome the limitations of clopidogrel, particularly the issue of high platelet reactivity due to inactive metabolism and cytochrome P450 2C19 polymorphisms . It is an irreversible P2Y12 receptor inhibitor, which is undergoing clinical trials for the treatment of acute coronary syndromes .

Preparation Methods

Vicagrel is synthesized through a method involving the preparation of methyl (2S)-2-(2-oxy-7,7a-dihydrothieno[3,2-c]pyridine-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)-acetate using chiral resolution . This method is cost-effective, produces a product of high chemical and optical purity, and is suitable for industrial production . The process involves the use of optically pure methyl chloropalmitate, although this compound is expensive and prone to racemization .

Chemical Reactions Analysis

Vicagrel undergoes several types of chemical reactions, primarily involving the thiophene ring. The most significant metabolic transformations include oxidation and methylation . In plasma, the predominant drug-related component is a methylated metabolite after thiophene ring opening, accounting for a significant portion of the radioactivity . The major metabolites identified in urine and feces include mono-oxidation products and other derivatives formed upon ring-opening .

Scientific Research Applications

Vicagrel has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily investigated for its antiplatelet effects in patients with coronary artery disease undergoing percutaneous coronary intervention . The compound is also studied for its pharmacokinetics, mass balance, and metabolism in humans . Additionally, this compound is being evaluated for its potential to overcome clopidogrel resistance in patients with cardiovascular diseases .

Mechanism of Action

Vicagrel exerts its effects by irreversibly inhibiting the P2Y12 receptor on platelets, preventing adenosine diphosphate-mediated activation of the GPIIb/IIIa receptor complex . This inhibition reduces platelet aggregation, thereby decreasing the risk of thrombotic events . The active metabolite of this compound is formed through a two-step metabolic process, similar to that of clopidogrel .

Comparison with Similar Compounds

Vicagrel is similar to other thienopyridine antiplatelet agents such as clopidogrel and prasugrel . this compound is designed to overcome the limitations of clopidogrel, particularly the issue of clopidogrel resistance due to cytochrome P450 2C19 polymorphisms . Unlike clopidogrel, this compound is hydrolyzed to its active metabolite via esterase, bypassing the need for cytochrome P450 2C19 . This unique feature makes this compound a promising alternative for patients who are poor metabolizers of clopidogrel .

Similar compounds include:

- Clopidogrel

- Prasugrel

- Ticagrelor

This compound’s unique metabolic pathway and its ability to overcome clopidogrel resistance highlight its potential as a more effective antiplatelet agent .

Biological Activity

Vicagrel is a novel antiplatelet prodrug developed as a structural analog of clopidogrel, designed to enhance efficacy while minimizing the issues associated with clopidogrel's metabolism. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, safety profiles, and comparative efficacy with existing antiplatelet agents.

Overview of this compound

This compound is primarily metabolized in the human intestine and liver, where it is converted into its active metabolites, notably 2-oxo-clopidogrel and H4. Unlike clopidogrel, which relies heavily on the cytochrome P450 (CYP) 2C19 enzyme for activation, this compound is hydrolyzed by esterases such as carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), reducing variability in patient responses due to genetic polymorphisms in CYP2C19 .

Metabolic Pathways

This compound undergoes a complex metabolic process characterized by:

- First-pass metabolism : The compound is rapidly hydrolyzed in the intestine to form 2-oxo-clopidogrel.

- Conversion to active metabolites : Following hydrolysis, 2-oxo-clopidogrel is further metabolized to H4 via CYP450 enzymes in both the intestine and liver .

Key Enzymes Involved

| Enzyme | Role | Contribution (%) |

|---|---|---|

| CES2 | Hydrolysis to 2-oxo-clopidogrel | 44.2 |

| AADAC | Hydrolysis to 2-oxo-clopidogrel | 53.1 |

This dual pathway facilitates a more consistent generation of active metabolites compared to clopidogrel, which can be significantly affected by genetic variations in CYP2C19 .

Pharmacodynamics

The pharmacodynamic profile of this compound was assessed through various clinical studies. A notable study involved healthy Chinese volunteers who received single doses ranging from 5 mg to 75 mg:

- Inhibition of ADP-induced platelet aggregation : this compound demonstrated a dose-dependent increase in platelet inhibition, achieving nearly complete inhibition (87.9%–93.0%) at doses of 40 mg and above within four hours post-administration .

Comparative Efficacy

This compound's efficacy was compared with clopidogrel in patients undergoing percutaneous coronary intervention (PCI):

| Drug | %IPA (Day 28) | Adverse Events (%) |

|---|---|---|

| This compound 20/5 mg | 30.19 | 4.35 |

| This compound 24/6 mg | 35.02 | 0 |

| This compound 30/7.5 mg | 45.61 | 1.45 |

| Clopidogrel | 32.55 | 5.56 |

The results indicated that this compound provides comparable antiplatelet effects to clopidogrel with a similar safety profile .

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated among participants:

- Adverse Events (AEs) : A total of 36.2% of subjects reported AEs at varying doses; however, none were serious, indicating a favorable safety profile .

- Comparison with Clopidogrel : The incidence of AEs was not significantly different from that observed with clopidogrel, reinforcing this compound's safety as an alternative antiplatelet therapy .

Case Studies and Clinical Trials

Several studies have been conducted to evaluate this compound's effectiveness:

- Phase II Trial in Healthy Volunteers : This trial established the pharmacokinetics and pharmacodynamics of this compound compared to clopidogrel, highlighting its rapid onset and higher potency .

- Multicenter Trial in CAD Patients : This trial assessed the antiplatelet effect of this compound against clopidogrel in patients with coronary artery disease (CAD), confirming its comparable efficacy and safety profile .

Properties

IUPAC Name |

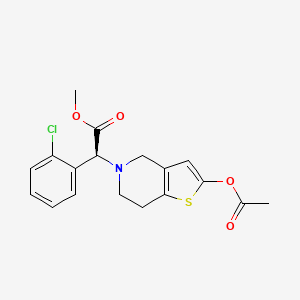

methyl (2S)-2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHHCBSBCDGWND-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)[C@@H](C3=CC=CC=C3Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314081-53-2 | |

| Record name | Vicagrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314081532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vicagrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VICAGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A63K3TN0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.